molecular formula C37H23Br2N3O2 B2461835 3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid CAS No. 392252-44-7

3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid

Cat. No. B2461835
CAS RN: 392252-44-7
M. Wt: 701.418
InChI Key: KEINEHKEYBIPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid is a useful research compound. Its molecular formula is C37H23Br2N3O2 and its molecular weight is 701.418. The purity is usually 95%.
BenchChem offers high-quality 3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Cytotoxic Activities

Quinoline derivatives have been synthesized and evaluated for their antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. For example, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, a compound with structural similarities to the one , exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010). Additionally, quinoline derivatives have been investigated for their cytotoxic activities, showing promise in cancer research. The targeted synthesis of 3-hydroxyquinolin-4(1H)-one derivatives highlighted their potential against various cancer cell lines, with specific compounds exhibiting cytotoxic activity and unique fluorescence properties (Kadrić et al., 2014).

Antimicrobial Activity

Quinazolinones, closely related to quinolines, have shown antimicrobial properties. The synthesis of new quinazolinone derivatives and their subsequent evaluation for antimicrobial activity suggest potential applications in combating bacterial infections. One study synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and tested them for anti-bacterial activity, demonstrating the pharmacological importance of such compounds (Patel et al., 2006).

properties

IUPAC Name

3-[[6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H23Br2N3O2/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(41-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)42-36(35)40-27-13-7-12-24(18-27)37(43)44/h1-21H,(H,40,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINEHKEYBIPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(=O)O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H23Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.